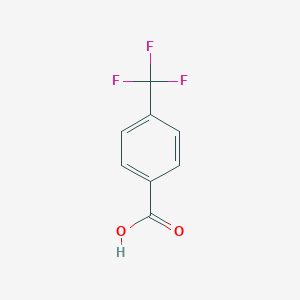

4-(Trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKPKONEIZGROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060018 | |

| Record name | Benzoic acid, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-24-3 | |

| Record name | 4-(Trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROMETHYL BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA05X8S21Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of 4-(Trifluoromethyl)benzoic acid, a key building block in synthetic chemistry and drug discovery. This document details its chemical and physical properties, synthesis protocols, and significant applications, presenting all quantitative data in accessible tables and illustrating key processes with diagrams.

Chemical Identity and Properties

This compound is a derivative of benzoic acid distinguished by a trifluoromethyl group at the para position of the benzene (B151609) ring.[1][2] This substitution significantly influences the molecule's chemical properties and reactivity.

Synonyms:

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a convenient reference for experimental design and application.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | [3][4][5] |

| Molecular Weight | 190.12 g/mol | [1][4] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 219-222 °C | [4][6] |

| Boiling Point | 247 °C at 753 mmHg | [4] |

| Solubility | Soluble in water | [6][7] |

| InChI Key | SWKPKONEIZGROQ-UHFFFAOYSA-N | |

| SMILES String | OC(=O)c1ccc(cc1)C(F)(F)F |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of p-trifluorobenzaldehyde. The following protocol provides a detailed methodology for this conversion.

Experimental Protocol: Oxidation of p-Trifluorobenzaldehyde

Materials:

-

p-Trifluorobenzaldehyde

-

Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Water (H₂O)

-

Oxygen (O₂)

-

15 mL glass reaction tube

-

Oxygen balloon

-

Oil bath

-

Centrifuge

Procedure:

-

To a 15 mL glass reaction tube, add water (2 mL), p-trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol, 0.3 mol%), and Co(OAc)₂·4H₂O (0.003 mmol, 0.3 mol%).[5]

-

Connect an oxygen balloon to the reaction tube.

-

Place the reaction tube in a preheated oil bath at 70°C.[5]

-

Stir the reaction mixture for 1 hour.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the crude solid product by centrifugation.[5]

-

Wash the solid product with 3 mL of water using sonication.

-

Centrifuge the mixture again and dry the final product to a constant weight.[5]

This method has been reported to yield the target product in 99% purity.[5]

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of organic compounds.[8][9] Its trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Synthesis of Biologically Active Molecules

This compound is a crucial starting material for producing various derivatives with potential therapeutic applications. For instance, it is used in the synthesis of salicylanilide (B1680751) 4-(trifluoromethyl)benzoates, which have demonstrated antifungal activity.[6][7] It has also been incorporated into pyrazole-based compounds that exhibit potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11] Furthermore, it is a precursor in the synthesis of the experimental drug Teriflunomide.

The general scheme for the synthesis of esters and amides from this compound is depicted below.

Analytical Applications

In addition to its role in synthesis, this compound is utilized as an internal standard in the ultra-trace analysis of fluorinated aromatic carboxylic acids by gas chromatography-mass spectrometry (GC/MS).[6][7][8]

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][4]

Precautionary Measures:

-

Avoid breathing dust, mist, or vapors.[3]

-

Wash skin thoroughly after handling.[3]

-

Use only in a well-ventilated area.[3]

-

Wear protective gloves, clothing, eye, and face protection.[3]

-

In case of contact with skin, wash with plenty of soap and water.[3]

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.[3]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in both academic research and industrial drug development. Its unique properties, conferred by the trifluoromethyl group, make it an important building block for the synthesis of novel molecules with a wide range of biological activities. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. This compound | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0246315) [hmdb.ca]

- 3. synquestlabs.com [synquestlabs.com]

- 4. thomassci.com [thomassci.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 455-24-3 [chemicalbook.com]

- 7. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its unique physicochemical properties, imparted by the presence of the electron-withdrawing trifluoromethyl group, make it a valuable building block in the synthesis of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for clarity and practical application.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 219-220 °C | |

| Boiling Point | 247 °C at 753 mmHg | [4] |

| Density | 1.4770 g/cm³ | [3] |

Acidity and Partitioning Behavior

| Property | Value | Source(s) |

| pKa (Predicted) | 3.69 ± 0.10 | [4] |

| logP (Predicted) | 2.51 - 2.56 |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.11 (s, 1H): Carboxylic acid proton (-COOH)[5]

-

δ 8.173 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the carboxylic acid group[5][6]

-

δ 7.886 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the carboxylic acid group[5][6]

¹³C NMR (101 MHz, DMSO-d₆): [5][6]

-

δ 172.67: Carboxylic acid carbon (-COOH)

-

δ 140.15: Aromatic carbon attached to the carboxylic acid group

-

δ 133.54, 133.39, 133.28, 132.87, 132.02, 130.38: Aromatic carbons

-

δ 124.5 (q, J = 272.7 Hz): Trifluoromethyl carbon (-CF₃)

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1300-1100 cm⁻¹: C-F stretching of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 190. Key fragmentation patterns include the loss of the hydroxyl group (-OH) to give a peak at m/z 173, and the loss of the carboxyl group (-COOH) resulting in a peak at m/z 145.[6][7]

Solubility Profile

This compound is described as being soluble in water.[4][8] It is also generally more soluble in polar organic solvents such as ethanol (B145695) and acetone.[3] The carboxylic acid group allows for hydrogen bonding with water, while the trifluoromethyl group influences its interaction with organic solvents.[3] The solubility is affected by pH and temperature.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. Below are standard experimental protocols relevant to the characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-(trifluoromethyl)benzaldehyde.[5]

Workflow for the Synthesis of this compound

Caption: Synthesis workflow of this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).[9][10][11][12]

Generalized Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP).[1][4][13][14]

Generalized Workflow for logP Determination

Caption: Workflow for logP determination by the shake-flask method.

Role in Drug Design and Development

The trifluoromethyl group is a key structural motif in modern drug design due to its ability to modulate several key properties of a drug candidate.[15][16] The incorporation of a -CF₃ group, often through intermediates like this compound, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[15][16]

Logical Relationship in Drug Design

Caption: Role of the trifluoromethyl group in drug design.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a highly valuable compound in chemical synthesis, particularly in the development of new pharmaceuticals. Its trifluoromethyl group significantly influences its acidity, solubility, and lipophilicity, which in turn can be leveraged to enhance the metabolic stability and efficacy of drug candidates. The experimental protocols and data provided in this guide serve as a foundational resource for researchers and scientists working with this important molecule. Further experimental determination of its pKa and logP would provide a more complete profile for this versatile chemical entity.

References

- 1. scribd.com [scribd.com]

- 2. This compound | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. asianpubs.org [asianpubs.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Structural Analysis and Conformation of 4-(Trifluoromethyl)benzoic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzoic acid is a key building block in the synthesis of a wide range of pharmaceutical compounds and advanced materials. The presence of the trifluoromethyl group at the para position of the benzoic acid scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its interactions with biological targets and for the rational design of new molecules. This technical guide provides a detailed analysis of the structural and conformational properties of this compound, supported by experimental data and computational studies.

Molecular Structure and Conformation

The structural integrity of this compound is defined by the spatial arrangement of its constituent atoms and the rotational freedom around its key single bonds. The primary determinants of its conformation are the torsion angles involving the carboxylic acid and the trifluoromethyl groups relative to the phenyl ring.

Conformational Isomers

Computational studies on related trifluoromethyl-substituted benzoic acids, such as the meta-isomer, have utilized Density Functional Theory (DFT) to identify stable conformers.[1] These studies typically involve a relaxed potential energy surface scan by rotating the C-C-O-H dihedral angle to identify energy minima. For this compound, two primary planar conformers arising from the orientation of the carboxylic acid group are expected, alongside various rotational positions of the trifluoromethyl group.

Structural Parameters from Crystallographic Data

The precise bond lengths, bond angles, and dihedral angles of this compound in the solid state are best determined by single-crystal X-ray diffraction. The Crystallography Open Database (COD) contains entries that appear to correspond to this compound, with COD IDs 7207535 and 7233398.[2] While the detailed crystallographic information files (CIFs) providing specific atomic coordinates and geometric parameters require direct access to the database for full analysis, published data on analogous compounds, such as 4-nitro-3-(trifluoromethyl)benzoic acid, offer valuable insights. In this related structure, the carboxylic acid group is nearly co-planar with the aromatic ring, with a small dihedral angle of 4.9(2)°, while the nitro group is significantly twisted out of the plane due to steric hindrance from the adjacent trifluoromethyl group.[3][4] This suggests that in this compound, the carboxylic acid group is likely to be largely co-planar with the benzene (B151609) ring in the crystalline state to maximize conjugation, while the trifluoromethyl group's rotation will be a key conformational variable.

Conformational Analysis and Rotational Barriers

The conformational flexibility of this compound is primarily governed by the rotational barriers of the C-COOH and C-CF3 bonds.

Rotational Barrier of the Carboxylic Acid Group

The rotation of the carboxylic acid group around the C-C bond is a critical factor in determining the molecule's overall shape and its ability to form hydrogen bonds. Computational studies on similar aromatic compounds predict the energy barriers for such rotations. For instance, DFT calculations can be employed to map the potential energy surface as a function of the dihedral angle, revealing the energy difference between the planar (low energy) and perpendicular (high energy) orientations.

Rotational Barrier of the Trifluoromethyl Group

The rotation of the trifluoromethyl group is also a key conformational feature. While often considered to be freely rotating, the energy barrier to rotation can be influenced by interactions with the adjacent C-H bonds of the benzene ring and the distant carboxylic acid group. Computational methods, such as DFT, are instrumental in calculating this rotational barrier. Studies on related molecules, like N-benzhydrylformamides, have successfully used DFT at the M06-2X/6-311+G* level of theory to reproduce experimental rotational barriers.[5][6] A similar approach would be suitable for determining the rotational energetics of the trifluoromethyl group in this compound. A computational study on the related 4-(trifluoromethyl)benzylbromide also employed DFT at the B3LYP/6-311+G(d,p) level for its vibrational and electronic analysis, a methodology that could be adapted for conformational studies of the benzoic acid derivative.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of p-tolualdehyde. A specific protocol is as follows:

Materials:

-

p-Trifluorobenzaldehyde (1 mmol)

-

Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) (0.003 mmol)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (0.003 mmol)

-

Water (2 mL)

-

15 mL glass reaction tube

-

Oxygen balloon

-

Oil bath

-

Centrifuge

Procedure:

-

To a 15 mL glass reaction tube, add water (2 mL), p-trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol).[7]

-

Connect an oxygen balloon to the reaction tube.[7]

-

Place the reaction tube in an oil bath preheated to 70°C and stir for 1 hour.[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Separate the crude solid product by centrifugation.[7]

-

Wash the solid with 3 mL of water via ultrasonication, followed by centrifugation.[7]

-

Dry the final product to a constant weight. The reported separation yield for this method is 99%.[7]

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the solid-state structure of a crystalline compound like this compound is single-crystal X-ray diffraction. A general protocol for this technique is outlined below.

Equipment:

-

Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation)

-

Goniometer head

-

Cryosystem (for low-temperature data collection)

-

Microscope

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a loop or a glass fiber, which is then attached to the goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Data Presentation

The following tables would be populated with data obtained from the aforementioned experimental and computational analyses.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| C(ring)-C(carboxyl) | To be determined |

| C=O | To be determined |

| C-OH | To be determined |

| C(ring)-C(CF₃) | To be determined |

| C-F (average) | To be determined |

Table 3: Selected Bond Angles for this compound

| Angle | Value (°) |

| C(ring)-C(ring)-C(carboxyl) | To be determined |

| O=C-OH | To be determined |

| C(ring)-C(carboxyl)-O | To be determined |

| C(ring)-C(ring)-C(CF₃) | To be determined |

| F-C-F (average) | To be determined |

Table 4: Key Dihedral Angles for this compound

| Dihedral Angle | Value (°) |

| C(ring)-C(ring)-C(carboxyl)-O | To be determined |

| C(ring)-C(ring)-C(CF₃)-F | To be determined |

Table 5: Calculated Rotational Barriers for this compound

| Rotation | Energy Barrier (kcal/mol) | Method |

| C(ring)-COOH | To be calculated | e.g., DFT |

| C(ring)-CF₃ | To be calculated | e.g., DFT |

Logical Workflow for Structural Analysis

The comprehensive structural and conformational analysis of this compound follows a logical progression from synthesis to detailed characterization. This workflow can be visualized as follows:

Conclusion

This technical guide has outlined the key aspects of the structural and conformational analysis of this compound. While direct experimental data on the precise crystal structure and rotational barriers require further investigation of crystallographic databases and dedicated computational studies, the methodologies and expected outcomes have been detailed. A comprehensive understanding of these structural features is essential for leveraging the unique properties of this important chemical building block in the development of new pharmaceuticals and functional materials. The provided workflow and experimental protocols serve as a valuable resource for researchers in these fields.

References

- 1. Conformational stability, vibrational (FT-IR and FT-Raman) spectra and computational analysis of m-trifluoromethyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystallography Open Database [crystallography.net]

- 4. Vibrational (FT-IR and FT-Raman) spectra, NBO, HOMO-LUMO, Molecular electrostatic potential surface and computational analysis of 4-(trifluoromethyl)benzylbromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. Crystallography Open Database: Information card for entry 7250535 [qiserver.ugr.es]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

The Synthesis and Discovery of 4-(Trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a pivotal building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group, often referred to as a "super-methyl" group, imparts unique properties to organic molecules, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics have made this compound and its derivatives highly valuable in the development of pharmaceuticals, agrochemicals, and advanced polymers. This technical guide provides a comprehensive overview of the synthesis, discovery, and key applications of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 455-24-3 | [1] |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Melting Point | 219-220 °C (lit.) | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Slightly soluble in water; soluble in many organic solvents | [4] |

Key Synthetic Routes

Several synthetic methodologies have been developed for the preparation of this compound. The most common and practical approaches include the oxidation of 4-(trifluoromethyl)toluene, hydrolysis of 4-(trifluoromethyl)benzonitrile (B42179), and through a Grignard reaction.

Oxidation of 4-(Trifluoromethyl)toluene

The oxidation of the methyl group of 4-(trifluoromethyl)toluene is a direct and widely used method for the synthesis of this compound. Potassium permanganate (B83412) (KMnO₄) is a common oxidizing agent for this transformation.

Experimental Protocol:

A detailed protocol for the oxidation of 4-(trifluoromethyl)toluene is as follows:

-

To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethyl)toluene (1 equivalent).

-

Add a solution of potassium permanganate (KMnO₄) in water. The molar ratio of KMnO₄ to the starting material is typically 2:1.[5]

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.[6]

-

After the reaction is complete, the mixture is cooled to room temperature, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the this compound.[7]

-

The resulting white solid is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.[6]

| Parameter | Value |

| Starting Material | 4-(Trifluoromethyl)toluene |

| Reagent | Potassium Permanganate (KMnO₄) |

| Typical Yield | 71% |

| Purity | High after recrystallization |

Reaction Workflow:

Hydrolysis of 4-(Trifluoromethyl)benzonitrile

The hydrolysis of the nitrile group in 4-(trifluoromethyl)benzonitrile provides another efficient route to the corresponding carboxylic acid. This reaction can be performed under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

-

In a round-bottom flask fitted with a reflux condenser, 4-(trifluoromethyl)benzonitrile (1 equivalent) is mixed with an aqueous solution of a strong base, typically 10% sodium hydroxide (B78521) (NaOH).[6]

-

The mixture is heated to reflux until the oily droplets of the starting material are no longer visible.[6]

-

The reaction mixture is then cooled, and any unreacted starting material can be removed by extraction with an organic solvent.

-

The aqueous layer is acidified with a concentrated acid like HCl, leading to the precipitation of this compound.[8]

-

The product is collected by filtration, washed with cold water, and dried.

| Parameter | Value |

| Starting Material | 4-(Trifluoromethyl)benzonitrile |

| Reagent | Sodium Hydroxide (NaOH) |

| Typical Yield | ~95% |

| Purity | High |

Reaction Workflow:

Grignard Reaction

The Grignard reaction offers a versatile method for the synthesis of carboxylic acids. In this case, a Grignard reagent is prepared from a suitable halo-trifluoromethylbenzene, which is then carboxylated using carbon dioxide.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 equivalents) are placed.

-

A solution of 4-bromo- or 4-iodobenzotrifluoride (B1294960) (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to initiate the formation of the Grignard reagent. A crystal of iodine can be added to start the reaction.

-

Once the Grignard reagent has formed, it is added to a flask containing an excess of crushed dry ice (solid CO₂) at a low temperature (e.g., -78 °C).

-

The reaction mixture is allowed to warm to room temperature, and the excess CO₂ sublimes.

-

The resulting magnesium salt is hydrolyzed by the addition of a dilute acid (e.g., HCl or H₂SO₄).

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.

| Parameter | Value |

| Starting Material | 4-Halobenzotrifluoride |

| Reagents | Mg, CO₂, Acid |

| Typical Yield | Variable, generally good |

| Purity | Requires purification |

Reaction Workflow:

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in easily accessible historical records. However, the broader history of organofluorine chemistry dates back to the 19th century. The development of methods to introduce fluorine and fluorinated groups into organic molecules accelerated in the mid-20th century, driven by the unique properties these modifications conferred. The synthesis of trifluoromethyl-substituted aromatic compounds became a significant area of research, with early methods often involving harsh reagents like sulfur tetrafluoride.[9] The development of more practical synthetic routes, such as those described above, has been crucial for making this compound and related compounds readily available for research and industrial applications.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of numerous biologically active compounds. Its derivatives have shown promise in a variety of therapeutic areas.

Antibacterial Agents:

Derivatives of this compound have been investigated as potent antibacterial agents, particularly against Gram-positive bacteria. For example, novel pyrazole (B372694) derivatives incorporating a 4-(trifluoromethyl)phenyl moiety have demonstrated significant activity against strains like Staphylococcus aureus.[10][11] These compounds are believed to exert their effect by inhibiting bacterial fatty acid biosynthesis.[10]

Signaling Pathway Involvement (Fatty Acid Biosynthesis Inhibition):

While this compound itself is not a direct modulator of signaling pathways, its derivatives can have significant biological effects. The pyrazole derivatives mentioned above are a prime example, acting as inhibitors of the bacterial fatty acid biosynthesis (FAB) pathway. This pathway is essential for bacterial survival, making it an attractive target for new antibiotics.

Other Therapeutic Areas:

The trifluoromethylphenyl group is a common motif in a wide range of pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and central nervous system-active compounds. The presence of this group can enhance drug efficacy and improve pharmacokinetic profiles. This compound serves as a crucial starting material for the synthesis of these complex molecules.[12][13]

Conclusion

This compound is a cornerstone of modern medicinal and materials chemistry. Its synthesis has been refined through various effective methods, making it an accessible and indispensable building block. The unique electronic and steric properties conferred by the trifluoromethyl group continue to make this compound and its derivatives a subject of intense research and development, with significant potential for the discovery of new and improved therapeutic agents and advanced materials.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 3. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 8. PREPARATION OF BENZOIC ACID FROM BENZONITRILE USING NIXOM/MUSGRAVE REACTI.. [askfilo.com]

- 9. mdpi.com [mdpi.com]

- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents [patents.google.com]

4-(Trifluoromethyl)benzoic acid spectral data (NMR, IR, MS) interpretation

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-(Trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound (C₈H₅F₃O₂) is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene (B151609) ring substituted with a carboxylic acid group and a trifluoromethyl group at the para position. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing valuable insights for its application in research and development.

Data Presentation

The spectral data for this compound is summarized in the tables below for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 13.5 (approx.) | Singlet (broad) | - | 1H | -COOH |

| 8.22 | Doublet | 8.2 | 2H | Ar-H (ortho to -COOH) |

| 7.85 | Doublet | 8.2 | 2H | Ar-H (ortho to -CF₃) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | -COOH |

| 135.0 | Ar-C (para to -CF₃) |

| 132.5 (q, J ≈ 32 Hz) | Ar-C-CF₃ |

| 130.5 | Ar-CH (ortho to -COOH) |

| 126.0 (q, J ≈ 4 Hz) | Ar-CH (ortho to -CF₃) |

| 124.0 (q, J ≈ 272 Hz) | -CF₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1700 | Strong | C=O stretch (Carboxylic acid) |

| 1615, 1585, 1510 | Medium | C=C stretch (Aromatic ring) |

| 1320 | Strong | C-F stretch (Trifluoromethyl group) |

| 1170, 1130 | Strong | C-F stretch (Trifluoromethyl group) |

| 930 | Broad | O-H bend (Carboxylic acid dimer) |

Sample preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 190 | 70 | [M]⁺ (Molecular ion) |

| 173 | 100 | [M - OH]⁺ |

| 145 | 85 | [M - COOH]⁺ |

| 125 | 15 | [C₇H₄F₂]⁺ |

| 95 | 20 | [C₆H₄F]⁺ |

Ionization method: Electron Ionization (EI)

Interpretation of Spectral Data

The combined analysis of the NMR, IR, and MS spectra confirms the structure of this compound.

-

¹H NMR: The spectrum displays three distinct signals. The broad singlet at approximately 13.5 ppm is characteristic of a carboxylic acid proton. The two doublets in the aromatic region, each integrating to 2H, indicate a para-substituted benzene ring. The downfield doublet at 8.22 ppm is assigned to the protons ortho to the electron-withdrawing carboxylic acid group, while the doublet at 7.85 ppm corresponds to the protons ortho to the trifluoromethyl group.

-

¹³C NMR: The spectrum shows the expected six carbon signals. The signal at 166.5 ppm is typical for a carboxylic acid carbon. The quartet at 124.0 ppm with a large coupling constant is characteristic of the trifluoromethyl carbon. The other four signals in the aromatic region are consistent with the para-substitution pattern, with the carbons attached to or near the fluorine atoms showing characteristic quartet splitting due to C-F coupling.

-

IR Spectroscopy: The broad absorption band in the 3100-2500 cm⁻¹ region is indicative of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. The strong absorption at 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The strong bands in the 1320-1130 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 190, which corresponds to the molecular weight of this compound.[1] The base peak at m/z 173 results from the loss of a hydroxyl radical (-OH).[1] Another significant fragment at m/z 145 is formed by the loss of the entire carboxylic acid group (-COOH).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 scans were co-added.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. A total of 1024 scans were accumulated.

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition: The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via a gas chromatograph (GC) with a heated injection port.

-

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.

-

Ionization: Electron Ionization (EI) was performed at a standard electron energy of 70 eV.

-

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

-

Data Processing: The acquired mass spectrum was processed to identify the molecular ion and major fragment ions, and their relative intensities were determined.

Visualization of Spectral Data Correlation

The following diagram illustrates the relationship between the different spectral data and the structural information they provide for this compound.

References

The Trifluoromethyl Group: A Deep Dive into its Electronic Influence on Benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring, particularly that of benzoic acid, imparts a profound influence on the molecule's physicochemical properties. This guide provides a comprehensive analysis of the electronic effects of the CF₃ group, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles to aid researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Quantitative Analysis of Electronic Effects

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity and electronic distribution of benzoic acid. This is quantifiable through pKa values and Hammett constants.

Impact on Acidity: pKa Values

The acidity of substituted benzoic acids is a direct measure of the electronic effect of the substituent. The electron-withdrawing CF₃ group stabilizes the conjugate base (benzoate anion) through its negative inductive effect (-I), thereby increasing the acidity and lowering the pKa value compared to unsubstituted benzoic acid. This effect is position-dependent.

| Compound | pKa (in water at 25°C) |

| Benzoic Acid | 4.20 |

| 2-(Trifluoromethyl)benzoic Acid | 3.46 |

| 3-(Trifluoromethyl)benzoic Acid | 3.77[1][2] |

| 4-(Trifluoromethyl)benzoic Acid | 4.05[3] |

Note: The ortho isomer is the most acidic due to the proximity of the CF₃ group to the carboxylic acid, maximizing the inductive effect. The effect diminishes with distance, as seen in the meta and para isomers.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic influence of a substituent. The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta or para position. A positive σ value indicates an electron-withdrawing group.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -CF₃ | 0.43[4][5] | 0.54[4][5] |

The larger positive value for σ_para compared to σ_meta suggests that the trifluoromethyl group exerts its electron-withdrawing effect more strongly from the para position, which is attributed to a combination of inductive and resonance effects.

Spectroscopic Signature of the Trifluoromethyl Group

The presence of the CF₃ group leads to characteristic shifts in NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm vs CFCl₃) |

| 2-(Trifluoromethyl)benzoic Acid | Carboxylic Proton: ~12.17Aromatic Protons: ~7.54-7.99[6] | Carboxylic Carbon: Not explicitly foundAromatic Carbons: Not explicitly foundCF₃ Carbon: Not explicitly found | ~ -59 to -60 |

| 3-(Trifluoromethyl)benzoic Acid | Carboxylic Proton: ~12.40Aromatic Protons: ~7.64-8.38[7] | Carboxylic Carbon: Not explicitly foundAromatic Carbons: Not explicitly foundCF₃ Carbon: Not explicitly found | ~ -63 |

| This compound | Carboxylic Proton: Not explicitly foundAromatic Protons: ~7.89-8.17[8] | Carboxylic Carbon: Not explicitly foundAromatic Carbons: Not explicitly foundCF₃ Carbon: Not explicitly found | ~ -63.2[9] |

Note: The specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The electron-withdrawing nature of the CF₃ group influences the vibrational frequency of the carbonyl (C=O) bond in the carboxylic acid group.

| Compound | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |

| Benzoic Acid | ~1700-1680[10] | ~3300-2500 (broad)[10] |

| Trifluoromethyl-substituted Benzoic Acids | Generally expected in the 1710-1680 cm⁻¹ range for aromatic acids.[11] The strong electron-withdrawing effect of the CF₃ group may lead to a slight shift to higher wavenumbers compared to unsubstituted benzoic acid. | ~3300-2500 (broad)[12] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a standardized base is added.

Methodology:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[13]

-

Sample Preparation: Accurately weigh a sample of the trifluoromethyl-substituted benzoic acid and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol (B145695) for sparingly soluble compounds).[14] Dilute to a known volume in a volumetric flask.

-

Titration Setup: Pipette a known volume of the acid solution into a beaker containing a magnetic stir bar. If necessary, add water or a water/ethanol mixture.[14] Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added from a burette.[15]

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.[15] Take smaller volume increments near the equivalence point where the pH changes most rapidly.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). The equivalence point can be determined from the inflection point of the curve, often visualized more clearly by plotting the first or second derivative of the titration curve.[16]

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra.

Methodology:

-

Wavelength Selection: Record the UV-Vis absorption spectra of the trifluoromethyl-substituted benzoic acid in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-11) solutions to determine the wavelengths of maximum absorbance (λ_max) for the protonated (HA) and deprotonated (A⁻) species, respectively.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the acid.

-

Sample Preparation: Prepare a set of solutions with a constant concentration of the acid in each of the buffer solutions.

-

Absorbance Measurement: Measure the absorbance of each solution at the λ_max of the deprotonated species (A⁻).

-

Data Analysis: Plot the measured absorbance versus the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each pH value and averaging the results: pKa = pH - log([A⁻]/[HA]), where the ratio of the deprotonated to protonated forms can be determined from the absorbance values.[17]

Visualizing Electronic Effects and Experimental Workflows

Inductive and Resonance Effects of the CF₃ Group

The trifluoromethyl group is strongly electron-withdrawing primarily through the inductive effect (-I) due to the high electronegativity of the fluorine atoms. It is generally considered to have a weak resonance effect.

References

- 1. Page loading... [guidechem.com]

- 2. 3-(Trifluoromethyl)benzoic acid CAS#: 454-92-2 [m.chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0246315) [hmdb.ca]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. Hammett Sigma Constants* [wiredchemist.com]

- 6. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]

- 7. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(455-24-3) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. asdlib.org [asdlib.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Acidity and pKa of 4-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 4-(Trifluoromethyl)benzoic acid, a compound of significant interest in medicinal chemistry and materials science. This document outlines the theoretical basis for its acidity, presents available quantitative data, details experimental protocols for pKa determination, and provides visual representations of the underlying chemical principles and experimental workflows.

Introduction

This compound is a derivative of benzoic acid distinguished by the presence of a trifluoromethyl (-CF3) group at the para position of the benzene (B151609) ring.[1][2] This substituent significantly influences the physicochemical properties of the molecule, most notably its acidity.[3] An understanding of the acidity and the precise pKa value is critical for applications in drug design, where ionization state affects absorption, distribution, metabolism, and excretion (ADME) properties, and in materials science for the synthesis of novel polymers and functional materials.[4][5]

Theoretical Framework of Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the aromatic ring can either donate or withdraw electron density, thereby influencing the stability of this anion.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property manifests through two primary electronic effects:

-

Inductive Effect (-I): The C-F bonds are highly polarized, with electron density drawn towards the fluorine atoms. This creates a strong dipole, and the resulting partial positive charge on the carbon atom of the -CF3 group withdraws electron density from the benzene ring through the sigma bonds. This inductive withdrawal of electrons helps to delocalize and stabilize the negative charge on the carboxylate anion, making the corresponding acid stronger.

-

Resonance Effect (-R): While less dominant than the inductive effect for the -CF3 group, there is a resonance contribution where the C-F bonds can withdraw electron density from the pi system of the benzene ring.

The cumulative effect of these electron-withdrawing properties is a significant stabilization of the 4-(trifluoromethyl)benzoate anion. This increased stability of the conjugate base facilitates the dissociation of the proton from the carboxylic acid group, resulting in a lower pKa value and therefore, higher acidity compared to unsubstituted benzoic acid.[6][7]

Quantitative Data: pKa Value

The pKa is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid.

| Compound | pKa Value | Method | Reference |

| This compound | 3.69 ± 0.10 | Predicted | [8] |

| Benzoic acid | ~4.20 | Experimental | [6][7] |

Note: The pKa value for this compound is a predicted value. Experimental determination is recommended for applications requiring high precision.

Experimental Protocols for pKa Determination

The pKa of this compound can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.[9]

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[7][9] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent. Given its solubility, an aqueous or mixed aqueous-organic solvent system can be used.[8]

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10]

-

-

Titration Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

If necessary, add an inert salt (e.g., KCl) to maintain a constant ionic strength.[10]

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Add the NaOH solution in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to accurately determine the equivalence point.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and can be used with smaller sample quantities and lower concentrations.[9] The principle is based on the difference in the UV-Vis absorbance spectra of the protonated (acidic) and deprotonated (basic) forms of the molecule.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the acid.

-

-

Spectral Acquisition:

-

Prepare a set of solutions by diluting the stock solution of the acid into each of the buffer solutions to a constant final concentration.

-

Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance difference between the acidic and basic forms is maximal.

-

Plot absorbance at a selected wavelength versus pH.

-

The pKa can be determined from the resulting sigmoidal curve, where the inflection point corresponds to the pKa.

-

Alternatively, the Henderson-Hasselbalch equation can be applied: pKa = pH + log([HA]/[A⁻]) where [HA] is the concentration of the protonated form and [A⁻] is the concentration of the deprotonated form. The ratio of these concentrations can be determined from the absorbance data.

-

Dissociation in Aqueous Solution

The acidity of this compound is fundamentally described by its dissociation equilibrium in a protic solvent, typically water. The carboxylic acid donates a proton to a water molecule, forming the hydronium ion and the 4-(trifluoromethyl)benzoate anion.

Conclusion

This compound is a significantly stronger acid than its parent compound, benzoic acid, a property conferred by the strong electron-withdrawing nature of the trifluoromethyl substituent. Its predicted pKa of approximately 3.69 reflects this enhanced acidity. For researchers and professionals in drug development and materials science, a precise understanding and, where necessary, experimental verification of this pKa value using standard protocols such as potentiometric titration or UV-Vis spectrophotometry, is essential for predicting molecular behavior and optimizing the performance of resulting products.

References

- 1. This compound | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0246315) [hmdb.ca]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. tsijournals.com [tsijournals.com]

- 8. This compound | 455-24-3 [chemicalbook.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to the Biological Activities of 4-(Trifluoromethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(trifluoromethyl)benzoic acid scaffold is a key pharmacophore in modern medicinal chemistry. The presence of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, often imparts favorable properties to bioactive molecules, including increased metabolic stability, enhanced lipophilicity, and improved target binding affinity. Consequently, derivatives of this compound have been extensively investigated for a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the significant biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and development in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | |

| Pyrazole (B372694) | 1-(4-(trifluoromethyl)phenyl)-2-(1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 5.84 ± 0.76 | [1] |

| Pyrazole | 1-(4-(trifluoromethyl)phenyl)-2-(1H-pyrazol-1-yl)ethanone | MDA-MB-231 (Breast) | 5.01 ± 0.32 | [1] |

| Pyrazole | 1-(4-(trifluoromethyl)phenyl)-2-(1H-pyrazol-1-yl)ethanone | HCT-116 (Colon) | 5.57 ± 0.02 | [1] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | Not specified, but active | [4] |

| 4H-chromene | 2-amino-4-(3-trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene | HepG2, T47D, HCT116 | Low nanomolar | [5] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western blotting is used to detect the cleavage of pro-caspase-3 into its active form, a hallmark of apoptosis.[6][7][8][9][10]

-

Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Anticancer Activity

Many this compound derivatives induce apoptosis in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, converging on the activation of effector caspases like caspase-3. Some derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[5][11][12]

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this compound derivatives, particularly against pathogenic bacteria and fungi. These compounds often exhibit potent activity, with some demonstrating efficacy against drug-resistant strains.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below presents MIC values for various derivatives against common pathogens.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole | Trifluoromethyl substituted pyrazole | Staphylococcus aureus | 0.78 - 3.12 | [13] |

| Pyrazole | 3-Trifluoromethyl-4-bromo substituted pyrazole | Staphylococcus aureus | 0.5 | [14] |

| Pyrazole | Bis(trifluoromethyl)aniline pyrazole | Staphylococcus aureus | 0.78 | [15] |

| Pyrazole | Trifluoromethyl and trifluoromethoxy pyrazole derivatives | Gram-positive bacteria | 2 | [14] |

| Chalcone | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one | Candida albicans | >50 | [16] |

| Chalcone | (E)-3-(1″H-indol-3″-yl)-1-[4′-(trifluoromethyl)phenyl]prop-2-en-1-one | Aspergillus niger | >50 | [16] |

| Benzoic acid ester | Methyl caffeate, Methyl 2-nitrocinnamate | Candida albicans | 128 | [17] |

| Piper lanceaefolium derivative | Lanceaefolic acid methyl ester | Candida albicans | 100 | [18] |

Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antiviral Activity

Derivatives of this compound have also been investigated for their antiviral activity, particularly against the influenza virus.

| Derivative Class | Compound | Virus | EC50 (µM) | Reference |

| Benzoic acid derivative | NC-5 | Influenza A (H1N1) | 33.6 | [19] |

| Benzoic acid derivative | NC-5 | Oseltamivir-resistant Influenza A (H1N1-H275Y) | 32.8 | [19] |

Anti-inflammatory Activity and Enzyme Inhibition

The anti-inflammatory properties of this compound derivatives are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Some trifluoromethyl-containing salicylic (B10762653) acid derivatives have been shown to modulate this pathway.

Caption: Inhibition of the canonical NF-κB signaling pathway.

Synthesis of this compound Amide Derivatives

A common and efficient method for synthesizing amide derivatives involves the reaction of an acid chloride with an amine.

General Protocol for Amide Synthesis from Acid Chloride

-

Acid Chloride Formation: Convert this compound to 4-(trifluoromethyl)benzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride.[20][21]

-

Amidation: In a separate flask, dissolve the desired amine and a base (e.g., triethylamine (B128534) or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere. Cool the solution to 0°C.

-

Add the 4-(trifluoromethyl)benzoyl chloride solution dropwise to the amine solution while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[22]

Caption: General workflow for the synthesis of this compound amides.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel therapeutic agents based on this important chemical scaffold. Future work should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.

References

- 1. acu.edu.in [acu.edu.in]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial effects of XF drugs against Candida albicans and its biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the proapoptotic Bcl-2 protein Bax by a small molecule induces tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug-induced apoptosis and p53, BCL-2 and BAX expression in breast cancer tissues in vivo and in fibroblast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antifungal activity of benzoic acid derivatives from Piper lanceaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

- 22. pure.hud.ac.uk [pure.hud.ac.uk]

A Technical Guide to the History and Synthesis of 4-(Trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract